3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine
Overview
Description
3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine, also known as 3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine, is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Isomerism Studies :
- Vilsmeier–Haack formylation of this compound led to the formation of various derivatives with potential applications in chemical synthesis and structural analysis (Horváth et al., 1983).
- Isomerism and tautomerism studies of related compounds provided insights into their chemical behavior, which is crucial for developing applications in pharmaceuticals and organic chemistry (Tóth et al., 1983).
Potential in Developing HIV-1 Integrase Inhibitors :
- A study described the efficient synthesis of a derivative as a late-stage intermediate for a new class of HIV-1 integrase inhibitors, indicating potential pharmaceutical applications (Kinzel et al., 2007).
Antiallergic Properties :
- Some derivatives have been found to exhibit antiallergic activity, with potential for development into antiallergic medications (Hermecz et al., 1984).
Anti-Atherosclerotic Effects :
- Certain derivatives have shown promising results in suppressing elevated lysosomal enzyme activities associated with atherosclerosis (Ecsedi et al., 1981).
- Synthesis of 9-substituted derivatives with anti-atherosclerotic effects highlights potential applications in cardiovascular drug development (Hermecz et al., 1980).
Analgesic Properties :
- Modification of the pyridine moiety in certain derivatives led to enhanced analgesic properties, suggesting their potential use in pain management (Ukrainets et al., 2015).
Pharmacological Applications :
- The synthesis of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, with potential relevance in pharmacology, was reported (Watermeyer et al., 2009).
properties
IUPAC Name |
2-(3-ethoxycarbonyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGLQUMAHASUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869352 | |
Record name | [3-(Ethoxycarbonyl)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine | |
CAS RN |
64405-40-9 | |
Record name | Chinoin 123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064405409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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